molecular formula C18H16F3N3O B2424849 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 868978-23-8

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2424849
CAS No.: 868978-23-8
M. Wt: 347.341
InChI Key: OYMUDEBLEIWVCB-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a trifluoromethyl-substituted benzamide group. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine core and the trifluoromethylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-12-4-3-9-24-11-15(23-16(12)24)7-8-22-17(25)13-5-2-6-14(10-13)18(19,20)21/h2-6,9-11H,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMUDEBLEIWVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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